molecular formula C13H13BrN2O2 B4796614 N-(4-bromophenyl)-5-isopropyl-3-isoxazolecarboxamide

N-(4-bromophenyl)-5-isopropyl-3-isoxazolecarboxamide

Cat. No.: B4796614
M. Wt: 309.16 g/mol
InChI Key: QDQOLKXVSCFWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-5-isopropyl-3-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. P2X7 receptor activation has been implicated in various pathological conditions such as inflammation, pain, and neurodegeneration. Therefore, A-438079 has attracted attention as a potential therapeutic agent for these conditions.

Mechanism of Action

N-(4-bromophenyl)-5-isopropyl-3-isoxazolecarboxamide acts as a selective antagonist of the P2X7 receptor, which is expressed on various immune cells, including microglia, macrophages, and T cells. P2X7 receptor activation leads to the release of pro-inflammatory cytokines and chemokines, as well as the formation of the inflammasome, which is a complex of proteins that activates caspase-1 and leads to the release of IL-1β and IL-18. This compound blocks these effects by preventing the activation of the P2X7 receptor.
Biochemical and physiological effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. It has also been shown to reduce the activation of microglia and astrocytes in the brain, which are involved in neuroinflammation. In addition, this compound has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that is involved in various neurological disorders.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-5-isopropyl-3-isoxazolecarboxamide has several advantages for use in laboratory experiments. It is a selective antagonist of the P2X7 receptor, which reduces the potential for off-target effects. It is also relatively stable and easy to handle. However, one limitation is that it can be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-5-isopropyl-3-isoxazolecarboxamide. One direction is to investigate its potential as a therapeutic agent for various inflammatory and neurological disorders in humans. Another direction is to investigate its effects on other P2X receptors, as well as its potential interactions with other neurotransmitter systems. Finally, further studies are needed to fully understand the mechanisms underlying its effects on inflammation and pain, as well as its potential side effects.

Scientific Research Applications

N-(4-bromophenyl)-5-isopropyl-3-isoxazolecarboxamide has been extensively studied in various animal models of disease. It has been shown to have anti-inflammatory effects in models of arthritis, colitis, and neuroinflammation. It has also been shown to have analgesic effects in models of neuropathic pain and cancer pain. In addition, this compound has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.

Properties

IUPAC Name

N-(4-bromophenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-8(2)12-7-11(16-18-12)13(17)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQOLKXVSCFWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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